molecular formula C13H11N3S B2887737 4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine CAS No. 860788-67-6

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine

Cat. No. B2887737
M. Wt: 241.31
InChI Key: JLCRIVIUMFKILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine (4-MTP) is a synthetic organic compound derived from pyrrole and thiophene. It is a member of the pyrrole-thiophene family of compounds and has been studied for its potential therapeutic applications. 4-MTP has a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-viral activities. 4-MTP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Synthesis and Pharmacological Effects

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine is a part of the pyrimidine derivatives, which are known for their broad pharmacological activities. Research has extensively explored the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have been found to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Detailed SAR analysis offers insights for developing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Anticancer Applications

The pyrimidine scaffold has been identified as a crucial unit in DNA and RNA, making pyrimidine-based compounds exhibit diverse pharmacological activities, including significant anticancer potential. Pyrimidines in fused scaffolds have shown cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. The review of patent literature from 2009 onwards demonstrates the focused interest of researchers worldwide in pyrimidine-based anticancer agents, highlighting the role of such compounds as potential future drug candidates (Kaur et al., 2014).

Optical Sensors and Electronic Devices

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their range of biological and medicinal applications further underscores the versatility of pyrimidine derivatives in scientific research. The review includes various pyrimidine-based optical sensors with recent literature from 2005 to 2020, highlighting the growing interest in employing these compounds in electronic devices, luminescent elements, and photoelectric conversion elements (Jindal & Kaur, 2021).

Bioenergetics and Nucleotide Metabolism

The study of nucleotide metabolism in cancer highlights the critical role of pyrimidine metabolism beyond cell proliferation. Pyrimidine catabolism has been shown to induce terminal differentiation in leukemic cells and maintain a mesenchymal-like state driven by epithelial-to-mesenchymal transition (EMT) in solid tumors. This suggests that pyrimidine metabolism could be implicated in metastasis and serves as a rationale to investigate pyrimidine molecules as oncometabolites, offering new therapeutic options (Siddiqui & Ceppi, 2020).

properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-6-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-10-9-11(12-5-4-8-17-12)15-13(14-10)16-6-2-3-7-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCRIVIUMFKILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine

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